3-[(5-Carboxypentyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(5-Carboxypentyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H17NO6S It is characterized by the presence of a benzoic acid core substituted with a sulfamoyl group and a carboxypentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Carboxypentyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with sulfamoyl chloride and carboxypentyl intermediates. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Carboxypentyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-[(5-Carboxypentyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(5-Carboxypentyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxypentyl chain enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Similar in structure but lacks the carboxypentyl chain.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds have variations in the substituents on the sulfamoyl group, affecting their biological activity.
Uniqueness
3-[(5-Carboxypentyl)sulfamoyl]benzoic acid is unique due to the presence of both the sulfamoyl group and the carboxypentyl chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C13H17NO6S |
---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
3-(5-carboxypentylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H17NO6S/c15-12(16)7-2-1-3-8-14-21(19,20)11-6-4-5-10(9-11)13(17)18/h4-6,9,14H,1-3,7-8H2,(H,15,16)(H,17,18) |
InChI Key |
KTJKAUYDELWLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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